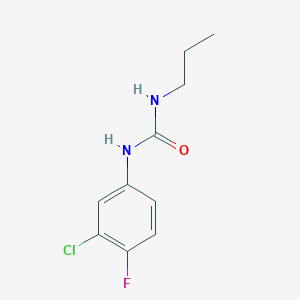![molecular formula C22H17N3OS B4780223 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4780223.png)
2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide
描述
2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide, also known as NPAA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the thioamide family, which is known for its diverse biological activities. NPAA has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response. This inhibition leads to a reduction in inflammation and the associated symptoms. Finally, this compound has been shown to inhibit the replication of the influenza virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell proliferation and induces apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In addition, this compound has been shown to inhibit viral replication by targeting the viral polymerase. These effects make this compound a promising candidate for the development of new drugs for the treatment of cancer, inflammatory diseases, and viral infections.
实验室实验的优点和局限性
One advantage of 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide is its potent antitumor, anti-inflammatory, and antiviral activity, which makes it a promising candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of this compound is its potential toxicity, which requires careful evaluation in preclinical studies. Another limitation is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the toxicity and pharmacokinetics of this compound in preclinical studies. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells, inflammatory cells, and viral particles. Finally, future studies should explore the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, inflammatory diseases, and viral infections.
科学研究应用
2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to possess antiviral activity against the influenza virus, making it a promising candidate for the development of new antiviral drugs.
属性
IUPAC Name |
2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(24-19-8-2-1-3-9-19)15-27-22-23-13-12-20(25-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-14H,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUQKFVMAIZKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4780153.png)
![4,6-bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B4780161.png)


![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide](/img/structure/B4780187.png)

![2-butylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4780199.png)
![2-[(3,4-diethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4780210.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B4780222.png)
![methyl (2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4780228.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-nitrophenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4780234.png)
![1-(3-methylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4780246.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4780256.png)